3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide
Description
3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine ring system with a 1,1-dioxide functional group. The molecule features a methyl group at position 4 and a 3-(diethylamino)propylamino substituent at position 2. Its comparison with structurally similar analogs must therefore rely on substituent-driven hypotheses and trends observed in related compounds.
Properties
Molecular Formula |
C15H24N4O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N-diethyl-3-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]propan-1-amine |
InChI |
InChI=1S/C15H24N4O2S/c1-4-19(5-2)12-8-11-16-15-17-22(20,21)14-10-7-6-9-13(14)18(15)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,16,17) |
InChI Key |
RCGPKDRNYCMMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN=C1NS(=O)(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves several steps. The starting materials typically include 4-methyl-1,2,4-benzothiadiazine-1,1-dioxide and 3-(diethylamino)propylamine. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Diethylamino)propylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Benzothiadiazine Derivatives
The following analysis compares the target compound with three structurally related benzothiadiazines, focusing on substituent effects, crystallographic data, and synthetic routes.
Structural and Functional Group Comparisons
Key Observations :
- Substituent Diversity: The target compound’s 3-(diethylamino)propylamino group introduces a branched tertiary amine, which may enhance solubility in polar solvents compared to halogenated analogs (e.g., 3-chloro or 3,3-dichloro derivatives).
- Conformational Effects: In 1-propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, the benzothiazine ring adopts a sofa conformation stabilized by weak C–H···O hydrogen bonds.
Hypothesized Bioactivity
- The diethylamino group in the target compound may enhance membrane permeability, a feature critical for central nervous system (CNS) drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
